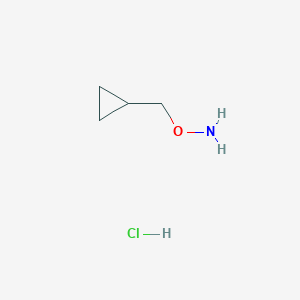

O-(cyclopropylmethyl)hydroxylamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(cyclopropylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFZNBOQJOULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468503 | |

| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-04-2 | |

| Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Cyclopropylmethyl-hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of O-(cyclopropylmethyl)hydroxylamine hydrochloride. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Properties

This compound is a white solid organic compound.[1] It serves as a valuable building block in the synthesis of more complex molecules, particularly N-heterocycles.[2][3]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 74124-04-2 | [2][4][5] |

| Molecular Formula | C₄H₁₀ClNO | [2][4][5] |

| Molecular Weight | 123.58 g/mol | [2][4][5] |

| Melting Point | 170-172 °C | [1] |

| Appearance | White Solid | [1] |

| Purity | ≥97% (typical) | [2][5] |

| SMILES | Cl.NOCC1CC1 | [2][5] |

| InChI | InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | [4] |

| Storage | Room temperature, sealed in a dry environment. | [2] |

Computational Data

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |

| logP | 0.7085 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Safety and Handling

This compound is classified as an irritant.[4] The following hazard statements are associated with this compound:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.

Experimental Protocols

A scalable, gram-scale synthesis of this compound has been reported.[2][3] The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic pathway for this compound.

General Synthesis Procedure

The synthesis involves a three-step process starting from an N-enoxyphthalimide precursor.[2]

-

Cyclopropanation: The N-enoxyphthalimide undergoes a Simmons-Smith-type cyclopropanation to yield 2-cyclopropoxyisoindoline-1,3-dione.[2]

-

Phthalimide Cleavage: The resulting intermediate is treated with hydrazine hydrate to cleave the phthalimide group, affording the free base, O-(cyclopropylmethyl)hydroxylamine. This free base is noted to be volatile.[2]

-

Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt to provide a stable, non-volatile solid.[2]

Applications in Organic Synthesis

This compound is a precursor for the synthesis of N-heterocycles via a[3][3]-sigmatropic rearrangement.[2][3] This transformation is particularly useful in the generation of substituted tetrahydroquinolines.[2][3]

Caption: Workflow for the synthesis of tetrahydroquinolines.

Experimental Workflow for N-Heterocycle Synthesis

The general workflow for the synthesis of 2-hydroxy tetrahydroquinolines using this compound is as follows:

-

N-Arylation: The starting material is N-arylated to form an N-aryl O-cyclopropyl hydroxamate.[2]

-

[3][3]-Sigmatropic Rearrangement Cascade: This intermediate undergoes a one-pot cascade reaction initiated by a[3][3]-sigmatropic rearrangement, followed by cyclization and rearomatization to yield the final substituted tetrahydroquinoline product.[2]

Spectroscopic Data

While a detailed analysis of the NMR, IR, and mass spectrometry data is not publicly available in the primary search results, the key reference paper notes that the synthesized this compound was "fully characterized," indicating that such data was obtained and confirms the structure.[2] High-resolution mass spectrometry was performed under electrospray ionization (ESI) conditions.[2] Researchers requiring detailed spectral data are encouraged to consult the supplementary information of the cited primary literature.

References

physical and chemical properties of O-(cyclopropylmethyl)hydroxylamine HCl

An In-depth Technical Guide on the Core Physical and Chemical Properties of O-(cyclopropylmethyl)hydroxylamine HCl

This technical guide provides a comprehensive overview of the known physical and chemical properties of O-(cyclopropylmethyl)hydroxylamine hydrochloride (HCl). The information is intended for researchers, scientists, and drug development professionals who utilize this compound as a key building block in synthetic chemistry. This document summarizes available quantitative data, outlines relevant experimental protocols for property determination, and visualizes key chemical pathways and analytical workflows.

Compound Identification and General Data

O-(cyclopropylmethyl)hydroxylamine HCl is a chemical reagent primarily used in organic synthesis.[1] As a hydroxylamine derivative, it serves as a versatile precursor, particularly in the construction of nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[1][2]

Table 1: Compound Identification

| Identifier | Value | Citation |

| CAS Number | 74124-04-2 | [1][3][4] |

| Molecular Formula | C₄H₁₀ClNO | [3][4] |

| Synonyms | Cyclopropylmethoxyamine Hydrochloride, O-Cyclopropylmethyl-hydroxylamine, Hydrochloride | [3][4] |

| IUPAC Name | O-(cyclopropylmethyl)hydroxylamine;hydrochloride | [3] |

| SMILES | C1CC1CON.Cl | [3] |

| InChIKey | HMMFZNBOQJOULD-UHFFFAOYSA-N | [3] |

Physical Properties

The hydrochloride salt form of O-(cyclopropylmethyl)hydroxylamine exists as a white crystalline solid at room temperature.[5] The available quantitative physical data is summarized in Table 2.

Table 2: Physical Properties of O-(cyclopropylmethyl)hydroxylamine HCl

| Property | Value | Notes | Citation |

| Molecular Weight | 123.58 g/mol | [3][4] | |

| Melting Point | 170-172 °C | Experimental | [6][7] |

| Appearance | White Solid | [5] | |

| Solubility | No quantitative data available. | As a hydrochloride salt, it is expected to be soluble in water and polar alcohols. | [8] |

| pKa | No quantitative data available. | The basicity of O-alkylhydroxylamines is generally lower than that of hydroxylamine. | [4] |

Chemical and Computational Properties

This compound is noted for its utility as a precursor in[1][1]-sigmatropic rearrangements for synthesizing N-heterocycles.[2][9] Its stability as a bench-stable, solid hydrochloride salt makes it a practical reagent in multi-step syntheses.[2]

Table 3: Chemical and Computed Properties

| Property | Value | Notes | Citation |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Computed | [3][10] |

| logP | 0.7085 | Computed | [3][10] |

| Hydrogen Bond Donor Count | 1 | Computed | [3][10] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [3][10] |

| Rotatable Bond Count | 2 | Computed | [3][10] |

Experimental Protocols

Detailed experimental procedures for the characterization of O-(cyclopropylmethyl)hydroxylamine HCl are not widely published. However, standard methodologies for determining key physical properties are described below.

Synthesis Protocol

A scalable, three-step synthesis for O-(cyclopropylmethyl)hydroxylamine HCl has been reported.[2][9] The general workflow involves the cyclopropanation of an N-O vinyl-connected precursor, followed by phthalimide cleavage and subsequent formation of the hydrochloride salt.[9]

Caption: Gram-scale synthesis workflow for O-(cyclopropylmethyl)hydroxylamine HCl.

Melting Point Determination

Methodology: The melting point can be determined using the capillary method.

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

pKa Determination

Methodology: The pKa value can be determined by potentiometric titration.[4]

-

A precisely weighed sample of O-(cyclopropylmethyl)hydroxylamine HCl is dissolved in a suitable solvent, typically deionized water or a water-ethanol mixture.[4]

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the hydroxylammonium ion.

Caption: General experimental workflow for physical property characterization.

Application in Chemical Synthesis

While no specific biological signaling pathways for this compound have been identified, its primary role in drug discovery is as a synthetic intermediate. It is a key reactant in di-heteroatom[1][1]-sigmatropic rearrangements to produce N-heterocycles, such as substituted tetrahydroquinolines.[2][9] This chemical transformation is highly valuable for building molecular complexity in the development of new therapeutic agents.

Caption: Role in the[1][1]-sigmatropic rearrangement for N-heterocycle synthesis.

Safety and Handling

O-(cyclopropylmethyl)hydroxylamine HCl is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Storage: Store at room temperature or between 2-8°C, often under an inert atmosphere like argon.[3][6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn during handling.

References

- 1. Hydroxylamine hydrochloride CAS#: 5470-11-1 [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempap.org [chempap.org]

- 5. O-(cyclopropylmethyl)hydroxylamine | C4H9NO | CID 11182605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

- 9. scbt.com [scbt.com]

- 10. chemscene.com [chemscene.com]

A Technical Guide to the Stability and Storage of O-(cyclopropylmethyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for O-(cyclopropylmethyl)hydroxylamine hydrochloride. Due to the limited availability of specific public stability data for this compound, this document focuses on established best practices and general methodologies for stability assessment based on international guidelines.

Chemical and Physical Properties

This compound is a key reagent in synthetic organic chemistry. A summary of its known physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 74124-04-2 | [1][2][3] |

| Molecular Formula | C4H10ClNO | [2][3] |

| Molecular Weight | 123.58 g/mol | [2][3] |

| Melting Point | 170-172°C | [4] |

| Appearance | White to off-white solid | Generic observation |

| Purity | ≥97% | [3] |

| Shelf Life | 1095 days (approximately 3 years) | [4] |

Stability Profile and Assessment

The intrinsic stability of a chemical compound is critical for its use in research and drug development. Stability studies are performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

While specific stability data for this compound is not extensively published, a general approach to determining its stability profile involves forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the degradation pathways of a substance. These studies also help in developing stability-indicating analytical methods.[5] The following table outlines the recommended conditions for the forced degradation of this compound.

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and reflux at 60°C for 30 minutes. If no degradation is observed, a higher concentration of acid or more stringent conditions may be applied. |

| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and reflux at 60°C for 30 minutes. Monitor for degradation. |

| Oxidation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature. The reaction time can be varied to achieve optimal degradation. |

| Thermal Stress | Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period. The temperature should be below the compound's melting point. |

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |

Long-Term Stability Testing

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a substance during its intended storage period.

| Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity and purity of this compound. Based on available safety data sheets and product information, the following conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C or room temperature.[3][4] | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon).[4] | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep in a tightly closed container. | To prevent contamination and exposure to moisture. |

| Light | Store in a light-resistant container. | To prevent photodegradation. |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.[5] | To prevent inhalation and contact with skin and eyes. |

Experimental Protocols and Workflows

The following diagrams illustrate generalized workflows for stability assessment and the determination of appropriate storage conditions.

References

Navigating the Safety Profile of O-(cyclopropylmethyl)hydroxylamine hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and associated hazards of O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS No: 74124-04-2). The information is intended to equip laboratory personnel and drug development professionals with the necessary knowledge for its safe handling, storage, and use. This document consolidates data from various safety data sheets and chemical databases, presenting it in a structured and accessible format.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C4H10ClNO | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow crystals | [3] |

| Melting Point | 170-172 °C | [4] |

| Solubility | Soluble in water | [5] |

| CAS Number | 74124-04-2 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its hazard statements.

| GHS Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][6] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][6] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][6] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][6] |

GHS Pictograms:

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound are not publicly available, the hazard classifications are determined by standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. These internationally recognized protocols ensure consistency and reliability of data.

Acute Oral Toxicity (OECD Guideline 423)

The "Harmful if swallowed" classification is typically determined using a method like the Acute Oral Toxicity – Acute Toxic Class Method (OECD 423).

Methodology Overview:

-

Test Animals: Typically, rats are used.

-

Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The LD50 (median lethal dose) is estimated based on the observed effects, which then informs the GHS classification.

Skin Irritation (OECD Guideline 404)

The "Causes skin irritation" classification is generally established following the Acute Dermal Irritation/Corrosion guideline.

Methodology Overview:

-

Test Animals: Albino rabbits are the traditional model.

-

Procedure: A small amount of the substance is applied to a shaved patch of skin on the animal's back. The area is then covered with a gauze patch.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity of the skin reactions is scored, and the average scores determine the irritation classification.

Eye Irritation (OECD Guideline 405)

The "Causes serious eye irritation" classification is determined by the Acute Eye Irritation/Corrosion test.

Methodology Overview:

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the substance is instilled into one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

-

Endpoint: The severity of the eye lesions is scored, and these scores are used to classify the substance's irritation potential.

Safe Handling and Emergency Procedures

Adherence to proper handling and emergency protocols is crucial to minimize risks associated with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the necessary controls and PPE for handling this chemical.

Caption: Recommended engineering controls and personal protective equipment for handling this compound.

First Aid Measures

The following table outlines the appropriate first aid responses in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

Logical Workflow for Safe Chemical Handling

The following workflow provides a systematic approach to ensure safety when working with this compound.

References

- 1. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations | Campus Operations [campusoperations.temple.edu]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. cenmed.com [cenmed.com]

- 5. fishersci.com [fishersci.com]

- 6. Experimental Operations | Chemistry [chemistry.stanford.edu]

A Guide to Synthesis Precursors for Core N-Heterocycles: A Technical Overview for Drug Discovery and Development

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials, making their synthesis a cornerstone of modern organic chemistry and drug development.[1][2] It is estimated that approximately 60% of small-molecule drugs contain a nitrogen-based heterocycle.[3] This guide provides an in-depth technical overview of the synthesis precursors and methodologies for constructing key N-heterocyclic cores, tailored for researchers, scientists, and professionals in drug development. We will explore seminal named reactions, presenting quantitative data, detailed experimental protocols, and visualized workflows for the synthesis of pyrroles, pyridines, and isoquinolines.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely utilized method for constructing substituted pyrroles, which are key components in many biologically active molecules.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4][6] This method is valued for its operational simplicity and generally provides good to excellent yields.[5]

The accepted mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][5]

Data Presentation: Paal-Knorr Synthesis Conditions

The following table summarizes various reported conditions for the Paal-Knorr synthesis, highlighting the flexibility of this reaction in terms of heating methods, catalysts, and solvents.

| Precursor 1 | Precursor 2 | Method | Catalyst/Acid | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |

| Hexane-2,5-dione | Aniline | Conventional | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [4] |

| 1,4-Dicarbonyl | Primary Amine | Microwave | Acetic Acid | Ethanol | 80 | - | - | [5] |

| 1,4-Dicarbonyl | Primary Amine | Microwave | (Optional) | Ethanol, Acetic Acid, or solvent-free | 120-150 | 2-10 min | - | [4] |

| Hexa-2,5-dione | Aliphatic/Aromatic Amines | Conventional | None | Water | 100 (Reflux) | 15 min | Good to Excellent | [7] |

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from hexane-2,5-dione and aniline using conventional heating.[4][5]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[4]

-

Add one drop of concentrated hydrochloric acid to the mixture.[4][5]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[4][5]

-

After the reflux period, cool the reaction mixture in an ice bath.[5]

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[5]

-

Collect the resulting crystals by vacuum filtration.[5]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]

Expected Yield: Approximately 52% (178 mg).[4]

Visualization: Paal-Knorr Synthesis Workflow

Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch pyridine synthesis is a classic multi-component reaction for preparing dihydropyridines (DHPs) and pyridines.[8] The typical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[8][9] The resulting 1,4-dihydropyridine products are significant in medicinal chemistry, notably as calcium channel blockers.[8] The DHP products can be subsequently oxidized to the corresponding pyridine derivatives.[9]

Data Presentation: Hantzsch Synthesis Conditions

The following table outlines representative conditions for the Hantzsch pyridine synthesis.

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Ref. |

| Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium acetate | Ethanol | ~80 (Reflux) | 4-6 | [8] |

| Various | Ethyl acetoacetate | Ammonia or Ammonium acetate | Ethanol, Water, Glycerol | Varies | Varies | [9] |

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This protocol details a representative procedure for the Hantzsch synthesis using ethyl 2,4-dioxopentanoate, benzaldehyde, and ammonium acetate.[8]

Materials:

-

Ethyl 2,4-dioxopentanoate (2.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (20 mL)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a 100 mL round-bottom flask, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[8]

-

Add 20 mL of ethanol to the flask.[8]

-

Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 4-6 hours.[8]

-

Once complete, allow the mixture to cool to room temperature.[8]

-

Remove the ethanol under reduced pressure using a rotary evaporator.[8]

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography on silica gel to afford the pure 1,4-dihydropyridine product.[8]

Visualization: Hantzsch Synthesis Workflow

Bischler-Napieralski Isoquinoline Synthesis

The Bischler-Napieralski reaction is a key method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[10][11][12] This electrophilic aromatic substitution requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[10][13] The reaction is particularly effective for electron-rich aromatic rings.[10][11] The resulting dihydroisoquinolines can be easily dehydrogenated to form the corresponding aromatic isoquinolines.[10]

The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to cyclize.[11][13]

Data Presentation: Bischler-Napieralski Synthesis Conditions

This table summarizes conditions for the Bischler-Napieralski reaction, including both classical and modern, milder approaches.

| Substrate | Reagent(s) | Base | Solvent | Temp. (°C) | Time | Ref. |

| β-phenethylamide | POCl₃ | - | DCM | Reflux | 4 h | [10] |

| β-phenethylamide | Tf₂O | 2-Chloropyridine | DCM | -20 to 0 | 50 min | [10][14] |

| β-arylethylamides | P₂O₅, POCl₃, or ZnCl₂ | - | Toluene or Xylene | Varies (Reflux) | Varies | [12] |

Experimental Protocol: Bischler-Napieralski Reaction (POCl₃ Method)

This protocol provides a general procedure for the cyclization of a β-phenethylamide using phosphorus oxychloride.[10]

Materials:

-

β-phenethylamide substrate (0.29 mmol)

-

Anhydrous Dichloromethane (DCM, 2 mL)

-

Phosphorus oxychloride (POCl₃, 2 mL)

-

Methanol/water (9:1)

-

Sodium borohydride (NaBH₄)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

To an oven-dried round-bottom flask, add the β-phenethylamide substrate (0.29 mmol).[10]

-

Add anhydrous DCM (2 mL) and POCl₃ (2 mL) to the flask.[10]

-

Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.[10]

-

Allow the solution to reflux for 4 hours.[10]

-

Cool the reaction mixture to room temperature and concentrate via rotary evaporation.[10]

-

Workup (Reduction to Tetrahydroisoquinoline): Dissolve the resulting residue in a 9:1 mixture of MeOH/water (3.5 mL) and cool to 0°C.[10]

-

Add NaBH₄ until the pH reaches 7.[10]

-

Add saturated aqueous NH₄Cl dropwise, followed by a small piece of ice.[10]

-

Dilute the mixture with DCM and perform a liquid-liquid extraction. The organic layer contains the product.[10]

Visualization: Bischler-Napieralski Synthesis Workflow

References

- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Bischler-Napieralski Reaction [organic-chemistry.org]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

O-(cyclopropylmethyl)hydroxylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclopropylmethyl)hydroxylamine hydrochloride is a versatile chemical reagent with significant applications in organic synthesis and the development of bioconjugates. Its unique structural features, combining a cyclopropylmethyl group with a hydroxylamine moiety, make it a valuable building block for creating complex molecules with tailored properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental details and data.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| CAS Number | 74124-04-2 | [1][2][3] |

| Molecular Formula | C₄H₁₀ClNO | [1][2][3] |

| Molecular Weight | 123.58 g/mol | [1][2][3] |

| IUPAC Name | O-(cyclopropylmethyl)hydroxylamine;hydrochloride | [1] |

| Synonyms | Cyclopropylmethoxyamine hydrochloride, Cyclopropylmethoxylamine hydrochloride | [3] |

| Melting Point | 170-172 °C | [4] |

| Solubility | Information not available | |

| Purity | Typically ≥97% (commercial sources) | [2] |

Synthesis

A detailed, gram-scale synthetic protocol for the closely related O-cyclopropyl hydroxylamine hydrochloride has been reported and is adaptable for the synthesis of this compound. The general approach involves the formation of a protected hydroxylamine derivative, followed by deprotection and salt formation.

Experimental Protocol: Synthesis of a Related O-alkyl Hydroxylamine Hydrochloride

The following procedure is adapted from a reported synthesis of a similar compound and can serve as a starting point for the synthesis of this compound.[5][6]

Step 1: Synthesis of N-(cyclopropylmethoxy)phthalimide

A solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like potassium carbonate (1.5 equivalents). To this mixture, (bromomethyl)cyclopropane (1.2 equivalents) is added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and dried to afford N-(cyclopropylmethoxy)phthalimide.

Step 2: Deprotection and formation of this compound

The N-(cyclopropylmethoxy)phthalimide (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is heated to reflux. After cooling, the precipitated phthalhydrazide is filtered off. The filtrate is then acidified with hydrochloric acid (in a solvent like ether or isopropanol) to precipitate the desired this compound. The product is collected by filtration, washed with a cold solvent, and dried under vacuum.

A reported synthesis of a similar O-cyclopropyl hydroxylamine hydrochloride yielded the final product in good yields (e.g., 78% isolated yield for a ring-substituted derivative).[5][6] Purity is typically assessed by NMR and mass spectrometry.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to form stable oxime bonds with aldehydes and ketones. This reactivity is widely exploited in various fields, particularly in bioconjugation and medicinal chemistry.

Oxime Ligation for Bioconjugation

Oxime ligation is a powerful tool for the chemoselective coupling of molecules in a biological environment. The reaction of O-(cyclopropylmethyl)hydroxylamine with an aldehyde or ketone-functionalized biomolecule (such as a protein, peptide, or carbohydrate) results in the formation of a stable oxime linkage. This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological processes.[7]

The reaction kinetics can be enhanced by the use of catalysts such as aniline or its derivatives.[8][9] The stability of the resulting oxime bond is a key advantage over other linkages like hydrazones.

Use as a Linker in Antibody-Drug Conjugates (ADCs)

Signaling Pathways and Biological Activity

As a synthetic building block, this compound does not have a direct, well-characterized biological activity or a known interaction with specific signaling pathways. Its relevance in a biological context is primarily through its incorporation into larger, biologically active molecules via the synthetic applications described above.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Oxime Ligation Reaction

Caption: Schematic of the oxime ligation reaction using O-(cyclopropylmethyl)hydroxylamine.

References

- 1. This compound | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of O-(cyclopropylmethyl)hydroxylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclopropylmethyl)hydroxylamine hydrochloride is a versatile and bench-stable reagent that serves as a valuable precursor in the synthesis of a variety of nitrogen-containing compounds.[1] Its unique structural features, namely the reactive hydroxylamine moiety and the strained cyclopropylmethyl group, impart distinct reactivity that is of significant interest in organic synthesis and medicinal chemistry. The cyclopropyl group, in particular, is an increasingly important motif in drug discovery, known for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[2]

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving O-(cyclopropylmethyl)hydroxylamine HCl. It covers its primary transformations, including oxime and nitrone formation,[3][3]-sigmatropic rearrangements, and the Beckmann rearrangement of its oxime derivatives. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the use of this reagent in the synthesis of novel chemical entities.

Core Reaction Mechanisms

Oxime and Nitrone Formation

The most fundamental reaction of O-(cyclopropylmethyl)hydroxylamine HCl is its condensation with carbonyl compounds to form O-(cyclopropylmethyl)oximes. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.[4] The hydrochloride salt is typically neutralized in situ using a base like pyridine or sodium carbonate to liberate the free hydroxylamine.[5] This transformation is generally high-yielding and applicable to a wide range of aldehydes and ketones.[6][7]

Furthermore, O-(cyclopropylmethyl)hydroxylamine can participate in the formation of nitrones, which are valuable 1,3-dipoles for cycloaddition reactions to synthesize five-membered heterocycles.[8][9]

Reaction Scheme: Oxime Formation

Caption: General scheme for oxime formation.

2.2.[3][3]-Sigmatropic Rearrangement

A key and synthetically valuable transformation of derivatives of O-(cyclopropylmethyl)hydroxylamine is the di-heteroatom[3][3]-sigmatropic rearrangement.[1][3] N-arylated O-cyclopropyl hydroxamates, prepared from O-(cyclopropylmethyl)hydroxylamine, undergo a facile rearrangement under basic conditions to furnish substituted N-heterocycles, such as 2-hydroxy-tetrahydroquinolines.[1][10] This reaction is believed to proceed through a concerted mechanism involving the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring, which acts as a three-carbon homoenolate equivalent.[1]

Mechanism:[3][3]-Sigmatropic Rearrangement

Caption: [3][3]-Sigmatropic rearrangement pathway.

Beckmann Rearrangement of O-(cyclopropylmethyl)oximes

O-(cyclopropylmethyl)oximes derived from ketones can undergo the Beckmann rearrangement under acidic conditions to yield N-substituted amides.[1][11][12] This reaction is initiated by the protonation of the oxime oxygen, converting it into a good leaving group. Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide.[3][13] The stereospecificity of this rearrangement is a key feature, with the geometry of the starting oxime dictating the structure of the product.[13] In the context of O-(cyclopropylmethyl)oximes, the migratory aptitude of the group attached to the iminyl carbon versus the other substituent will determine the final amide product. Aryl groups generally exhibit a higher migratory aptitude than alkyl groups.[1]

Mechanism: Beckmann Rearrangement

Caption: Beckmann rearrangement of an oxime.

Potential for Cyclopropylmethyl Group Rearrangements

The cyclopropylmethyl moiety itself is prone to rearrangement, particularly through the formation of a cyclopropylmethyl cation. This cation can rearrange to a cyclobutyl or homoallyl cation. While not extensively documented specifically for reactions of O-(cyclopropylmethyl)hydroxylamine, this inherent reactivity should be considered, especially under acidic conditions or in reactions proceeding through cationic intermediates. This could potentially lead to the formation of products containing cyclobutyl or homoallyl functionalities.

Applications in the Synthesis of Bioactive Heterocycles

The development of novel synthetic routes to heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery.[14][15][16] O-(cyclopropylmethyl)hydroxylamine HCl serves as a versatile starting material for the construction of various N-heterocycles, primarily through the[3][3]-sigmatropic rearrangement of its derivatives.[4][10] The resulting tetrahydroquinolines and other related structures are prevalent scaffolds in numerous biologically active molecules. The incorporation of the cyclopropylmethyl group or its rearranged counterparts can favorably influence the pharmacological profile of these molecules.[12]

Quantitative Data

The following tables summarize quantitative data for key reactions involving O-(cyclopropylmethyl)hydroxylamine derivatives.

Table 1: Optimization of the[3][3]-Sigmatropic Rearrangement of an N-Arylated O-Cyclopropyl Hydroxamate

| Entry | Solvent | Base | Time (h) | Yield (%) |

| 1 | Toluene | Et₃N | 48 | 0 |

| 2 | THF | Et₃N | 48 | 22 |

| 3 | DCM | Et₃N | 48 | 33 |

| 4 | MeCN | Et₃N | 48 | 26 |

| 5 | EtOH | Et₃N | 48 | 51 |

| 6 | TFE | Et₃N | 26 | 66 |

| 7 | TFE | Et₃N | 3 | 54 |

| 8 | TFE | DIPEA | 34 | 62 |

| 9 | TFE | Cs₂CO₃ | 30 | 59 |

| Data adapted from reference[1]. Reaction performed on a 0.1 mmol scale. |

Table 2: Yields of Oxime Synthesis from Various Carbonyl Compounds with Hydroxylamine Hydrochloride

| Entry | Carbonyl Compound | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Benzaldehyde oxime | 1.5 | 98 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde oxime | 1.5 | 96 |

| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde oxime | 2 | 95 |

| 4 | Cinnamaldehyde | Cinnamaldehyde oxime | 2.5 | 92 |

| 5 | Cyclohexanone | Cyclohexanone oxime | 5.5 | 90 |

| 6 | Acetophenone | Acetophenone oxime | 8 | 88 |

| Data adapted from reference[6][7]. These are representative yields for general oxime formation and may vary for O-(cyclopropylmethyl)hydroxylamine. |

Experimental Protocols

Synthesis of this compound

A detailed gram-scale synthesis has been reported.[1] The key steps involve the Simmons-Smith cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione, followed by phthalimide cleavage with hydrazine hydrate and subsequent treatment with HCl in ether.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. adichemistry.com [adichemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 8. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. testbook.com [testbook.com]

- 14. ijnrd.org [ijnrd.org]

- 15. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class | MDPI [mdpi.com]

- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Methodological & Application

Gram-Scale Synthesis of O-Cyclopropyl Hydroxylamines: A Versatile Building Block for Drug Discovery

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopropyl group is a highly sought-after motif in medicinal chemistry, known for its ability to impart unique conformational constraints, improve metabolic stability, and enhance potency in drug candidates.[1] O-cyclopropyl hydroxylamines are valuable, bench-stable building blocks that serve as precursors for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[2][3][4] This document provides detailed protocols for the gram-scale synthesis of O-cyclopropyl hydroxylamines, their subsequent N-arylation, and their application in the synthesis of α-functionalized tetrahydroquinolines via a[4][4]-sigmatropic rearrangement.[2][3][4]

Significance in Drug Development

The rigid, three-dimensional nature of the cyclopropyl ring makes it an attractive bioisostere for other functional groups, such as vinyl or gem-dimethyl groups. Its incorporation into drug molecules can lead to improved pharmacological properties. O-cyclopropyl hydroxylamines, in particular, open avenues to novel heterocyclic scaffolds through unique rearrangement reactions, providing a powerful tool for the exploration of new chemical space in drug discovery programs.[2][4][5]

Experimental Protocols

The following protocols are adapted from a novel and scalable synthetic route for the preparation of O-cyclopropyl hydroxylamines and their derivatives.[2]

Protocol 1: Gram-Scale Synthesis of 2-Cyclopropoxyisoindoline-1,3-dione

This procedure details the cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione using a modified Simmons-Smith reaction.

Materials:

-

2-(vinyloxy)isoindoline-1,3-dione

-

Diethylzinc (in an appropriate solvent)

-

Trifluoroacetic acid (TFA)

-

Diiodomethane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, prepare a solution of diethylzinc (2.0 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic acid (2.0 equivalents) in anhydrous DCM to the diethylzinc solution. Stir until gas evolution ceases (approximately 20 minutes).

-

To the resulting solution, add a solution of diiodomethane (2.0 equivalents) in anhydrous DCM.

-

Finally, add a solution of 2-(vinyloxy)isoindoline-1,3-dione (1.0 equivalent) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (see Table 1).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropoxyisoindoline-1,3-dione.

Protocol 2: Preparation of O-Cyclopropyl Hydroxylamine Hydrochloride

This protocol describes the deprotection of 2-cyclopropoxyisoindoline-1,3-dione to yield the hydrochloride salt of O-cyclopropyl hydroxylamine.[2]

Materials:

-

2-cyclopropoxyisoindoline-1,3-dione

-

Hydrazine hydrate (50-60%)

-

Diethyl ether (Et₂O)

-

2M HCl in diethyl ether

Procedure:

-

Dissolve 2-cyclopropoxyisoindoline-1,3-dione (1.0 equivalent) in diethyl ether at 0 °C.

-

Add hydrazine hydrate (2.8 equivalents) dropwise over 3 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes. A white precipitate will form.

-

Filter the precipitate (diazine by-product) and wash it with diethyl ether.

-

Combine the ether filtrates and cool to 0 °C.

-

Add 2M HCl in diethyl ether (1.5 equivalents) over 3 minutes.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-cyclopropyl hydroxylamine hydrochloride.

Protocol 3: N-Arylation of O-Cyclopropyl Hydroxamates

This procedure outlines the metal-free N-arylation of O-cyclopropyl hydroxamates.[2]

Materials:

-

O-cyclopropyl hydroxamate

-

Cesium carbonate (Cs₂CO₃)

-

Diaryliodonium salt

-

Toluene, anhydrous

-

Celite

Procedure:

-

In an oven-dried vial, suspend the O-cyclopropyl hydroxamate (1.0 equivalent) and cesium carbonate (2.0 equivalents) in anhydrous toluene.

-

Add the desired diaryliodonium salt (1.5 equivalents) in one portion at room temperature.

-

Stir the mixture at room temperature for 5-24 hours, monitoring for the consumption of the starting material by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the N-arylated-O-cyclopropyl hydroxamate.

Quantitative Data Summary

The following tables summarize the yields and reaction conditions for the key synthetic steps.

Table 1: Gram-Scale Synthesis of 2-Cyclopropoxyisoindoline-1,3-diones [2][4]

| Entry | Substrate (2-(vinyloxy)isoindoline-1,3-dione derivative) | Product (2-cyclopropoxyisoindoline-1,3-dione derivative) | Scale (mmol) | Reaction Time (h) | Yield (%) |

| 1 | Unsubstituted | 16a | 11.33 | 12 | 85 |

| 2 | α-Methyl | 16b | 5.0 | 12 | 92 |

| 3 | β-Phenyl | 16c | 5.0 | 6 | 95 |

| 4 | α-Ethyl | 16d | 5.0 | 12 | 88 |

| 5 | β-Butyl | 16e | 5.0 | 12 | 91 |

| 6 | α,β-Dimethyl | 16f | 5.0 | 12 | 90 |

| 7 | α-Methyl, β-Phenyl | 16g | 5.0 | 12 | 93 |

Table 2: Deprotection to O-Cyclopropyl Hydroxylamine Hydrochloride [2]

| Starting Material | Product | Scale (g) | Yield (%) |

| 2-cyclopropoxyisoindoline-1,3-dione (16a ) | O-cyclopropyl hydroxylamine hydrochloride | 8.5 | 92 |

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows and reaction pathways.

Caption: Workflow for the gram-scale synthesis of O-cyclopropyl hydroxylamines.

Caption: Reaction pathway for the synthesis of tetrahydroquinolines.

Conclusion

The described protocols provide a robust and scalable method for the gram-scale synthesis of O-cyclopropyl hydroxylamines.[2][4] These versatile intermediates are crucial for the construction of complex N-heterocycles, which are of significant interest in the field of drug discovery and development. The provided data and workflows offer a comprehensive guide for researchers aiming to utilize these valuable building blocks in their synthetic endeavors.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles | CoLab [colab.ws]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oxime Formation using O-(cyclopropylmethyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximation, the reaction of a carbonyl compound with a hydroxylamine derivative to form an oxime, is a fundamental transformation in organic chemistry. O-substituted oximes, in particular, are stable and versatile functional groups with broad applications in medicinal chemistry, bioconjugation, and materials science. O-(cyclopropylmethyl)hydroxylamine hydrochloride is a valuable reagent for introducing the cyclopropylmethyl oxime ether moiety, which can confer unique and advantageous properties to the target molecule.

The cyclopropyl group is a "bioisostere" of choice in drug design, often leading to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1] Its rigid nature can help in locking in bioactive conformations, leading to more favorable interactions with biological targets.[1] These application notes provide an overview of the use of this compound in oxime formation, including protocols and potential applications.

Advantages of the Cyclopropylmethyl Moiety

The incorporation of a cyclopropylmethyl group via oxime formation can offer several benefits in drug discovery and development:

-

Enhanced Metabolic Stability: The cyclopropyl group is resistant to many common metabolic pathways, which can increase the half-life of a drug molecule.[1]

-

Increased Potency: The unique electronic properties and conformational rigidity of the cyclopropyl ring can lead to stronger binding interactions with target proteins.[1]

-

Improved Pharmacokinetics: The lipophilicity of the cyclopropyl group can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better oral bioavailability and brain permeability.[1]

-

Novel Chemical Space: The introduction of this group provides access to novel chemical entities with distinct properties.

Data Presentation: Representative Reaction Conditions and Yields

| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Benzaldehyde | Pyridine | Ethanol | Reflux | 2-4 | 85-95 |

| 4-Nitrobenzaldehyde | Sodium Acetate | Methanol | Reflux | 1-3 | 90-98 |

| Acetophenone | Potassium Carbonate | Ethanol/Water | Room Temp | 12-24 | 70-85 |

| Cyclohexanone | Sodium Hydroxide | Methanol | Room Temp | 8-16 | 75-90 |

| 2-Pyridinecarboxaldehyde | Triethylamine | Dichloromethane | Room Temp | 6-12 | 80-90 |

Experimental Protocols

General Protocol for Oxime Formation

This protocol is a general guideline for the synthesis of O-(cyclopropylmethyl)oximes from aldehydes and ketones. The optimal conditions may vary depending on the specific substrate.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

This compound (1.1 mmol, 1.1 eq)

-

Base (e.g., pyridine, sodium acetate, potassium carbonate; 1.2-1.5 eq)

-

Solvent (e.g., ethanol, methanol, dichloromethane)

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser (if heating)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the chosen solvent (5-10 mL).

-

Add this compound (1.1 mmol).

-

Add the base (1.2-1.5 mmol).

-

Stir the reaction mixture at room temperature or heat to reflux, as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure O-(cyclopropylmethyl)oxime.

Protocol for Gram-Scale Synthesis of this compound

For researchers wishing to prepare the reagent in-house, a scalable synthesis has been reported.[3] The final step of this synthesis is presented below.

Materials:

-

2-Cyclopropoxyisoindoline-1,3-dione (1.0 eq)

-

Hydrazine hydrate (50-60%, 2.8 eq)

-

Diethyl ether

-

2M HCl in ether (1.5 eq)

-

Stir plate and stir bar

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve 2-cyclopropoxyisoindoline-1,3-dione in diethyl ether at 0 °C.

-

Add hydrazine hydrate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Filter the precipitated by-product and wash with diethyl ether.

-

Cool the combined ether filtrate to 0 °C.

-

Add 2M HCl in ether dropwise.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.[3]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of O-(cyclopropylmethyl)oximes.

Caption: Logical flow of incorporating the cyclopropylmethyl oxime for improved drug properties.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arpgweb.com [arpgweb.com]

- 3. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-arylation of O-cyclopropyl Hydroxamates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-arylation of O-cyclopropyl hydroxamates, a key transformation for synthesizing precursors to valuable N-heterocycles. While traditional palladium- and copper-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Chan-Lam reactions have been reported to be challenging for this specific substrate class, a robust metal-free approach using diaryliodonium salts has been successfully developed.[1] Additionally, alternative metal-catalyzed protocols that have proven effective for related O-substituted hydroxylamines are presented for consideration.

Metal-Free N-arylation using Diaryliodonium Salts

This protocol offers a reliable and efficient method for the N-arylation of O-cyclopropyl hydroxamates under mild, metal-free conditions.[1] The reaction utilizes diaryliodonium salts as the aryl source and is generally complete within 5-24 hours at room temperature.

Experimental Protocol

Materials:

-

O-cyclopropyl hydroxamate substrate

-

Diaryliodonium salt (triflate or tetrafluoroborate)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Celite

Procedure:

-

In an oven-dried 8 mL vial, suspend the O-cyclopropyl hydroxamate (1.0 equiv.) and cesium carbonate (2.0 equiv.) in anhydrous toluene (to achieve a 0.1 M concentration of the hydroxamate).

-

Add the desired diaryliodonium salt (1.5 equiv.) to the suspension at room temperature in one portion.

-

Stir the reaction mixture at room temperature for 5–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting O-cyclopropyl hydroxamate is observed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to yield the crude N-arylated-O-cyclopropyl hydroxamate, which can be purified by column chromatography if necessary.

Data Presentation: Substrate Scope and Yields

The metal-free N-arylation protocol demonstrates good tolerance for a variety of functional groups on both the O-cyclopropyl hydroxamate and the diaryliodonium salt.

| Entry | O-Cyclopropyl Hydroxamate | Diaryliodonium Salt | Product | Yield (%) |

| 1 | Boc-protected | Diphenyliodonium triflate | N-phenyl, Boc-protected | 82 |

| 2 | Cbz-protected | Diphenyliodonium triflate | N-phenyl, Cbz-protected | 75 |

| 3 | Boc-protected | Bis(4-fluorophenyl)iodonium triflate | N-(4-fluorophenyl), Boc-protected | 78 |

| 4 | Boc-protected | Bis(4-chlorophenyl)iodonium triflate | N-(4-chlorophenyl), Boc-protected | 85 |

| 5 | Boc-protected | Bis(4-bromophenyl)iodonium triflate | N-(4-bromophenyl), Boc-protected | 81 |

| 6 | Boc-protected | Bis(p-tolyl)iodonium triflate | N-(p-tolyl), Boc-protected | Not Isolated |

| 7 | Cbz-protected | Bis(m-tolyl)iodonium triflate | N-(m-tolyl), Cbz-protected | Not Isolated |

Note: Yields are for the isolated product after purification. In some cases, the N-arylated products with methyl substituents were not isolated but were directly used in subsequent reactions.[1]

Logical Workflow for Metal-Free N-arylation

Caption: Experimental workflow for the metal-free N-arylation.

Alternative Metal-Catalyzed Protocols

While reported to be unsuccessful for O-cyclopropyl hydroxamates in one study, Buchwald-Hartwig (palladium-catalyzed) and Chan-Lam (copper-catalyzed) couplings are powerful methods for C-N bond formation and may be viable under different conditions or with modified catalysts and ligands.[1][2][3] Below are general protocols for these reactions as applied to related O-substituted hydroxylamines and hydroxamic acid derivatives.

a) Palladium-Catalyzed Buchwald-Hartwig Amination

This method is a versatile tool for the formation of C-N bonds.[2][3] A successful protocol for the O-arylation of an hydroxylamine equivalent, which could be adapted for N-arylation, has been reported.

General Protocol (Adapted for N-arylation):

Materials:

-

O-cyclopropyl hydroxamate substrate

-

Aryl halide (bromide or chloride)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)

-

Phosphine ligand (e.g., XPhos, tBuXPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, LHMDS)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add the O-cyclopropyl hydroxamate and the aryl halide, followed by the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC/LC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

b) Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling provides a complementary method to the Buchwald-Hartwig amination, often with different substrate scope and functional group tolerance.[4] Mechanochemical protocols for the N-arylation of O-protected hydroxamic acids have been developed.[5][6]

General Protocol (Adapted for N-arylation):

Materials:

-

O-cyclopropyl hydroxamate substrate

-

Aryl boronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Base (e.g., pyridine, triethylamine)

-

Solvent (e.g., dichloromethane, methanol)

-

Oxygen source (typically air)

Procedure:

-

In a flask open to the air, dissolve the O-cyclopropyl hydroxamate, aryl boronic acid, and copper(II) acetate in the chosen solvent.

-

Add the base to the reaction mixture.

-

Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite.

-

Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathways and Mechanistic Overview

The metal-free N-arylation using diaryliodonium salts is believed to proceed through a ligand coupling mechanism on the iodine(III) center. In contrast, the Buchwald-Hartwig and Chan-Lam reactions involve catalytic cycles with palladium and copper, respectively.

Proposed Mechanism for Metal-Free N-arylation

Caption: Proposed mechanism for metal-free N-arylation.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Catalytic Cycle for Chan-Lam Coupling

Caption: Catalytic cycle for Chan-Lam coupling.

References

- 1. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols:-Sigmatropic Rearrangement with O-Cyclopropyl Hydroxylamine Precursors

Application Notes and Protocols:[1][1]-Sigmatropic Rearrangement with O-Cyclopropyl Hydroxylamine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1][1]-sigmatropic rearrangements are powerful transformations in organic synthesis, valued for their efficiency and atom economy in forming carbon-carbon and carbon-heteroatom bonds.[2][3] This document provides detailed application notes and protocols for the use of bench-stable O-cyclopropyl hydroxylamines as precursors for a di-heteroatom[1][1]-sigmatropic rearrangement, leading to the synthesis of N-heterocycles.[4] This approach is particularly noteworthy for its ability to generate structurally diverse substituted tetrahydroquinolines through a one-pot cascade reaction under base-mediated conditions.[1][5]

The core of this methodology lies in the unique reactivity of O-cyclopropyl hydroxylamines. These compounds possess a readily cleavable N-O bond and a strained cyclopropane ring, which can act as a three-carbon homoenolate equivalent.[4] When a π-system, such as an aryl group, is attached to the nitrogen atom, these reactive sites can participate in a homologous[1][1]-sigmatropic rearrangement.[4]

Synthesis of O-Cyclopropyl Hydroxylamine Precursors

A novel and scalable synthetic route has been developed for O-cyclopropyl hydroxylamines, making them readily accessible for further applications.[1][4] The synthesis involves the cyclopropanation of substituted 2-(vinyloxy)isoindoline-1,3-diones. High yields have been achieved for a variety of ring-substituted derivatives.[4]

Experimental Protocol: Gram-Scale Synthesis of O-Cyclopropyl Hydroxylamine Hydrochloride Salt

This protocol is adapted from a published procedure.[4]

Step 1: Synthesis of 2-(vinyloxy)isoindoline-1,3-dione derivatives

-

Detailed procedures for the synthesis of various substituted 2-(vinyloxy)isoindoline-1,3-diones (15b-e) and their subsequent cyclopropanation to products (16a-e) are described in the source literature.[4]

Step 2: Cyclopropanation

-

The substituted 2-(vinyloxy)isoindoline-1,3-diones are subjected to cyclopropanation conditions to yield the corresponding 2-cyclopropoxyisoindoline-1,3-dione derivatives (16a-g).[4] Di-substituted olefins have also been shown to undergo efficient cyclopropanation.[4]

Step 3: Hydrolysis to O-Cyclopropyl Hydroxylamine Hydrochloride

-

The resulting 2-cyclopropoxyisoindoline-1,3-dione derivatives are then hydrolyzed to afford the O-cyclopropyl hydroxylamine hydrochloride salt on a gram scale.[4]

N-Arylation of O-Cyclopropyl Hydroxylamine Precursors

Facile, metal-free conditions have been identified for the N-arylation of O-cyclopropyl hydroxylamine precursors.[1][4] This step is crucial for introducing the necessary π-system to trigger the subsequent[1][1]-sigmatropic rearrangement.

Experimental Protocol: N-Arylation of O-Cyclopropyl Hydroxamates

This protocol is based on a reported method.[4]

-

To a solution of the N-protected O-cyclopropyl hydroxamate (0.2 mmol) in CH3CN (2.0 mL) is added Cs2CO3.

-

The diaryliodonium salt is then added, and the reaction mixture is stirred for the time indicated in the table below.

-

Upon completion, the reaction is quenched and the N-arylated product is isolated and purified.

Table 1: Optimized Conditions for N-Arylation of O-Cyclopropyl Hydroxamates [4]

| Entry | Diaryliodonium Salt (equiv) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ph2IOTf (2.0) | Cs2CO3 | CH3CN | 25 | 12 | 33 |

| ... | ... | ... | ... | ... | ... | ... |

Note: NMR yields were determined by analysis of 1H NMR of crude reaction mixtures with CH2Br2 as an internal standard.[4]

A diverse range of electron-withdrawing groups on the aryl ring of the diaryliodonium salt are well-tolerated, furnishing the N-arylated products in good yields.[4] In the case of electron-donating groups on the aryl ring, the N-arylation can be followed by a one-pot[1][1]-sigmatropic rearrangement cascade.[4]

###[1][1]-Sigmatropic Rearrangement and Cascade Reaction

The N-arylated O-cyclopropyl hydroxamates undergo a facile[1][1]-sigmatropic rearrangement, which can be part of a one-pot, three-step cascade reaction involving cyclization and rearomatization to produce 2-hydroxy tetrahydroquinolines.[4]

Proposed Reaction Mechanism

The proposed mechanism involves the cleavage of the weak N-O bond and the strained C-C bond of the cyclopropane ring.[4] This rearrangement is analogous to other well-known[1][1]-sigmatropic rearrangements like the Claisen and Cope rearrangements.[6][7]

Caption: Overall transformation from N-aryl O-cyclopropyl hydroxamate to 2-hydroxy tetrahydroquinoline.

Experimental Protocol: One-Pot[1][1]-Sigmatropic Rearrangement/Cyclization/Rearomatization Cascade

This protocol is derived from a published study.[4]

-

The N-arylated O-cyclopropyl hydroxamate is subjected to base-mediated conditions.

-

The reaction proceeds through the[1][1]-sigmatropic rearrangement, followed by in-situ cyclization and rearomatization.

-

The resulting substituted tetrahydroquinoline is then isolated and purified.

Table 2: Synthesis of α-Functionalized Tetrahydroquinolines via the Cascade Reaction [4]

| Entry | N-Aryl O-Cyclopropyl Hydroxamate Substrate | Product (2-hydroxy tetrahydroquinoline) | Yield (%) |

| 1 | 19a | 20a | 85 |

| 2 | 19b | 20b | 78 |

| ... | ... | ... | ... |

Note: A total of twenty α-functionalized tetrahydroquinolines have been synthesized using this method.[1]

Experimental Workflow

The overall experimental workflow for the synthesis of tetrahydroquinolines from O-cyclopropyl hydroxylamine precursors is summarized in the following diagram.

Caption: Experimental workflow for the synthesis of tetrahydroquinolines.

Conclusion

The use of O-cyclopropyl hydroxylamines as precursors for[1][1]-sigmatropic rearrangements offers a robust and versatile method for the synthesis of N-heterocycles, particularly substituted tetrahydroquinolines.[1][4] The development of a scalable synthesis for the precursors and facile, metal-free N-arylation conditions enhances the practicality of this methodology for applications in medicinal chemistry and drug development.[4] The one-pot cascade reaction further highlights the efficiency and synthetic utility of this approach.[5]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles | CoLab [colab.ws]

- 6. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in Catalytic [3,3]-Sigmatropic Rearrangements [mdpi.com]

Application Notes and Protocols for the One-Pot Synthesis of Tetrahydroquinolines using O-(cyclopropylmethyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction